molecular formula C24H39N3O2 B132864 (3S,4aS,8aS)-2-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide CAS No. 136522-17-3

(3S,4aS,8aS)-2-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide

Cat. No. B132864
M. Wt: 401.6 g/mol
InChI Key: YJRJYYPXNAHNMD-LILSUDLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(3S,4aS,8aS)-2-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide” is a specialty chemical with a molecular formula of C24H39N3O2 and a molecular weight of 401.6 g/mol . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of this compound involves a two-stage process . In the first stage, (2S)-2-[(quinoline-2-carbonyl)-amino]-succinamic acid is reacted with 2,6-dimethylpyridine, pivaloyl chloride, and triethylamine in dichloromethane at 0 - 5℃ . In the second stage, cis-N-butyldecahydro-2-(2R-hydroxy-4-phenyl-3S-aminobutyl)-(4aS,8aS)-isoquinoline-3S-carboxamide is added to the reaction mass and stirred for 30 minutes . The resulting organic layer is then concentrated under vacuum pressure until the solvent is distilled off .

Scientific Research Applications

Metabolism and Biological Activity of Aminoquinolines

Aminoquinolines, such as 8-aminoquinoline derivatives, have been extensively studied for their antimalarial properties. These compounds undergo metabolism that could lead to the production of toxic metabolites affecting erythrocytes in glucose-6-phosphate dehydrogenase-deficient individuals. Despite these challenges, the unique properties of aminoquinolines have made them subjects of continuous research for developing new therapeutic agents (Strother et al., 1981).

Hydroxyquinolines as Medicinal Chemistry Targets

Hydroxyquinoline derivatives have gained attention for their significant biological activities, including antimicrobial, antifungal, and anticancer properties. The versatility of hydroxyquinolines as a scaffold in drug design underscores the potential of structurally complex compounds for developing broad-spectrum therapeutic agents (Gupta et al., 2021).

Advanced Oxidation Processes for Drug Degradation

The application of advanced oxidation processes (AOPs) in drug degradation highlights the importance of understanding the chemical behavior of complex molecules. Studies focusing on the degradation pathways, by-products, and biotoxicity of pharmaceutical compounds can inform the development of safer and more effective drugs (Qutob et al., 2022).

Levulinic Acid in Drug Synthesis

Levulinic acid, a biomass-derived chemical, demonstrates the potential of using functional groups for synthesizing novel CNS acting drugs. Its ability to serve as a precursor for various pharmaceutical compounds emphasizes the relevance of exploring complex molecules for drug synthesis (Zhang et al., 2021).

properties

IUPAC Name

(3S,4aS,8aS)-2-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3O2/c1-24(2,3)26-23(29)21-14-18-11-7-8-12-19(18)15-27(21)16-22(28)20(25)13-17-9-5-4-6-10-17/h4-6,9-10,18-22,28H,7-8,11-16,25H2,1-3H3,(H,26,29)/t18-,19+,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRJYYPXNAHNMD-LILSUDLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628696
Record name (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-tert-butyldecahydro-3-isoquinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4aS,8aS)-2-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-tert-butyldecahydroisoquinoline-3-carboxamide

CAS RN

136522-17-3
Record name (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136522-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4aS,8aS)-2-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-tert-butyldecahydroisoquinoline-3-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136522173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-tert-butyldecahydro-3-isoquinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,4aS,8aS)-2-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide
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